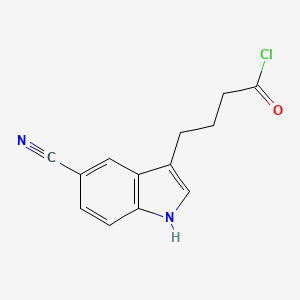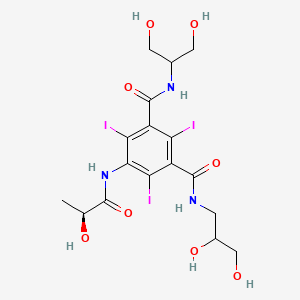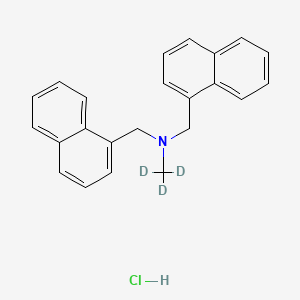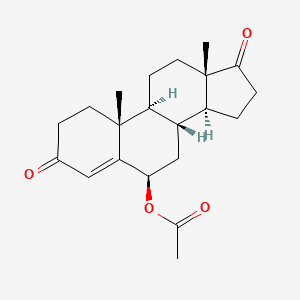![molecular formula C8H7NNa4O9 B13434493 tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate CAS No. 190195-65-4](/img/structure/B13434493.png)
tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is a water-soluble organic compound that belongs to the family of amino polycarboxylate chelating agents. It is known for its ability to form stable complexes with metal ions, making it useful in various applications, including cleaning and personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate typically involves the reaction of iminodiacetic acid with maleic anhydride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chelation: Metal ions like calcium, magnesium, iron, and copper.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chelation reactions result in stable metal complexes, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions and prevent unwanted reactions.
Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.
Medicine: Investigated for its potential use in drug formulations to enhance stability and efficacy.
Industry: Utilized in cleaning products to improve performance by removing hard water minerals.
Wirkmechanismus
The mechanism of action of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate involves the formation of stable complexes with metal ions through a process called chelation. The compound binds to metal ions by donating electron pairs from its carboxylate and amine groups, forming a stable complex that prevents the metal ions from participating in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasodium EDTA (ethylenediaminetetraacetic acid tetrasodium salt): Another chelating agent with similar properties but different molecular structure.
Tetrasodium etidronate: Used in cosmetic formulations as a chelating agent and emulsion stabilizer.
Tetrasodium glutamate diacetate: A chelating agent used in cosmetics to maintain clarity and prevent rancidity.
Uniqueness
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is unique due to its specific molecular structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly effective in applications where metal ion interference needs to be minimized .
Eigenschaften
CAS-Nummer |
190195-65-4 |
|---|---|
Molekularformel |
C8H7NNa4O9 |
Molekulargewicht |
353.10 g/mol |
IUPAC-Name |
tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H11NO9.4Na/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18;;;;/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t2-,4-,5?;;;;/m0..../s1 |
InChI-Schlüssel |
DTXLBRAVKYTGFE-HKFDIQDYSA-J |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N[C@@H](C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])NC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)





![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
